Copper(I) trifluoromethanesulfonate
Overview
Description
Copper(I) trifluoromethanesulfonate, also known as copper(I) triflate, is a copper-based compound with the chemical formula (CF3SO3Cu). It is widely used in organic synthesis as a catalyst due to its ability to facilitate various chemical reactions. The compound is known for its high reactivity and stability, making it a valuable reagent in both academic and industrial settings.
Mechanism of Action
Target of Action
Copper(I) trifluoromethanesulfonate, also known as Copper(I) triflate, is a copper-based catalyst . The primary targets of this compound are organic substrates involved in various chemical reactions .
Mode of Action
Copper(I) triflate interacts with its targets by facilitating the formation of new bonds in the substrate molecules . It acts as a Lewis acid, accepting electron pairs from the substrate and promoting bond formation . This interaction results in the transformation of the substrate into a new compound .
Biochemical Pathways
The exact biochemical pathways affected by Copper(I) triflate depend on the specific reaction it catalyzes. For instance, it has been reported to catalyze the efficient addition of trimethylsilyl cyanide to carbonyl compounds . The downstream effects of these reactions include the synthesis of new organic compounds .
Result of Action
The result of Copper(I) triflate’s action is the formation of new organic compounds. By acting as a catalyst, it speeds up chemical reactions without being consumed, enabling the efficient synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) trifluoromethanesulfonate can be synthesized through the reaction of copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often involve moderate temperatures and the use of a drying agent to remove any water produced during the reaction.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Copper(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to copper(II) trifluoromethanesulfonate in the presence of strong oxidizing agents.
Substitution: It participates in substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines, thiols, or halides.
Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Copper(II) trifluoromethanesulfonate.
Substitution: Various substituted copper complexes.
Coupling Reactions: Biaryl compounds, alkynes, and other coupled products.
Scientific Research Applications
Copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.
Biology: It is used in the modification of biomolecules and in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Copper(I) trifluoromethanesulfonate is unique in its high reactivity and stability compared to other copper-based catalysts. Similar compounds include:
Copper(II) trifluoromethanesulfonate: A copper(II) salt with similar applications but different oxidation states and reactivity.
Copper(I) bromide: Another copper(I) compound used in organic synthesis but with different reactivity and selectivity.
Copper(I) iodide: Used in similar applications but with different solubility and reactivity profiles.
This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.
Properties
IUPAC Name |
copper(1+);trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHGRUPNQLZHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42152-44-3 | |
Record name | Copper(I) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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